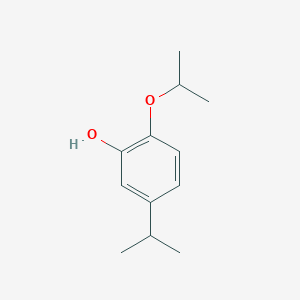

2-Isopropoxy-5-isopropylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-propan-2-yl-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C12H18O2/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9,13H,1-4H3 |

InChI Key |

UTGPZVNDCKGRAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for 2 Isopropoxy 5 Isopropylphenol

Chemo- and Regioselective Synthesis Approaches

The synthesis of complex substituted phenols such as 2-isopropoxy-5-isopropylphenol requires meticulous control over chemical reactions to achieve the desired arrangement of substituents. Chemo- and regioselectivity are paramount in these multi-step processes.

Alkylation Reactions for Isopropyl Moieties on Phenolic Systems

The introduction of isopropyl groups onto a phenolic ring is a critical step in synthesizing the target compound and its analogs, like thymol (B1683141) and carvacrol. The most common method for this transformation is the Friedel-Crafts alkylation. jk-sci.comslchemtech.com This electrophilic aromatic substitution reaction typically involves reacting a phenol (B47542) with an alkylating agent, such as propene or isopropyl alcohol, in the presence of an acid catalyst. wikipedia.orgresearchgate.net

The choice of catalyst and reaction conditions significantly influences the regioselectivity of the alkylation, determining whether the isopropyl group attaches at the ortho or para position relative to the hydroxyl group. researchgate.net Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditional catalysts for this reaction. slchemtech.com However, the strong activation of the phenol ring can lead to challenges such as polyalkylation, where multiple isopropyl groups are added to the ring, and rearrangements of the alkyl group. jk-sci.com To minimize these side reactions, an excess of the aromatic reactant is often used. jk-sci.com

Modern approaches often employ solid acid catalysts to improve selectivity and create more environmentally friendly processes. The reaction mechanism involves the generation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. slchemtech.com The hydroxyl group of the phenol directs the incoming alkyl group primarily to the ortho and para positions.

| Method | Alkylating Agent | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Propene, Isopropyl alcohol, Alkyl Halides | Lewis Acids (e.g., AlCl₃, FeCl₃) | Well-established method; can suffer from polyalkylation and rearrangements. jk-sci.comslchemtech.com |

| Zeolite-Catalyzed Alkylation | Isopropyl alcohol | HZSM-5, SAPO-11 | Heterogeneous catalysis, improved selectivity, environmentally benign. researchgate.net |

| Acid Resin Catalysis | Isopropyl alcohol | Strong acid resin (e.g., Amberlyst 15) | Solvent-free conditions possible, influences O- vs. C-alkylation selectivity. semanticscholar.org |

Etherification Methodologies for Isopropoxy Group Introduction

Once the phenolic core is appropriately alkylated, the next key transformation is the introduction of the isopropoxy group via etherification of the phenolic hydroxyl group.

The Williamson ether synthesis is a classic and widely used method for this purpose. youtube.combyjus.com The reaction involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (in this case, an isopropyl halide like 2-bromopropane) in an Sₙ2 reaction to form the ether. byjus.comlearncbse.in Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). organic-synthesis.comgordon.edu The choice of solvent, such as acetonitrile (B52724) or dimethylformamide, is also crucial for the reaction's success. byjus.com

While effective, the Williamson synthesis can be limited by competing elimination reactions, especially with sterically hindered or secondary alkyl halides. byjus.com Modern alternatives include transition metal-catalyzed etherification reactions, which can proceed under milder conditions. For example, palladium complexes have been used to catalyze the formation of aryl ethers. frontiersin.orgresearchgate.net Another approach is the Mitsunobu reaction, which allows for the conversion of phenols to ethers using an alcohol (isopropanol), triphenylphosphine, and a dialkyl azodicarboxylate. organic-chemistry.org

| Method | Reagents | Catalyst/Base | Key Features |

| Williamson Ether Synthesis | Isopropyl halide (e.g., 2-bromopropane) | Strong bases (e.g., NaH, K₂CO₃, NaOH) | A fundamental and versatile method for ether synthesis. youtube.comorganic-synthesis.com |

| Palladium-Catalyzed Etherification | Allylic carbonates, Vinyl halides | Palladium complexes (e.g., PdCl₂(dppf)) | Proceeds under mild conditions with high regioselectivity. frontiersin.org |

| Mitsunobu Reaction | Isopropanol (B130326), Triphenylphosphine, DEAD/DIAD | - | Useful for sterically demanding substrates. organic-chemistry.org |

| Phase Transfer Catalysis | Alkyl halides, Dimethyl sulfate | PEG400 | Excellent yields under solvent-free conditions. tandfonline.com |

Multi-step Convergent and Divergent Synthetic Routes

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org For example, starting from 4-isopropylphenol, one could introduce a hydroxyl group at the ortho position, creating an intermediate that could then be reacted with various alkylating agents to produce a range of different ethers, including the target this compound. This strategy is particularly useful in medicinal chemistry for creating and testing a variety of analogs. rsc.orgnih.gov

Catalytic Systems in the Synthesis of this compound Analogs

Catalysis is central to the efficient and selective synthesis of substituted phenols. Both heterogeneous and homogeneous catalysts play vital roles in the key alkylation and etherification steps.

Heterogeneous Catalysis in Phenol Alkylation

The use of heterogeneous catalysts in the Friedel-Crafts alkylation of phenols is a significant advancement over traditional homogeneous Lewis acids, offering benefits such as easier separation, reusability, and reduced environmental impact. semanticscholar.orgresearchgate.net

Solid acid catalysts are the most common type used for this purpose. These include:

Zeolites : Materials like HZSM-5, SAPO-11, and various MCM-type zeolites are effective catalysts for the alkylation of phenols with alcohols. researchgate.net Their defined pore structures can impart shape selectivity, favoring the formation of specific isomers. For instance, in the alkylation of phenol with isopropanol, SAPO-11 has been shown to yield o-isopropylphenol and p-isopropylphenol with high selectivity under optimized conditions. researchgate.net

Acidic Resins : Ion-exchange resins such as Amberlyst-15 serve as strong Brønsted acid catalysts. They have been successfully used in the solvent-free alkylation of cresols with isopropyl alcohol, where reaction conditions can be tuned to favor either C-alkylation or O-alkylation. semanticscholar.org

Mixed Oxides : Materials like tungstated zirconia (WO₃/ZrO₂) exhibit both Brønsted and Lewis acidity and are highly active and selective catalysts for producing compounds like 2,4-di-tert-butylphenol (B135424) from phenol and isobutene under mild conditions. researchgate.net

| Catalyst Type | Specific Example | Alkylation Reaction | Key Findings |

| Zeolites | SAPO-11 | Phenol with isopropanol | High selectivity (77%) for o- and p-isopropylphenol at 280 °C. researchgate.net |

| Acidic Resins | Amberlyst-15 | m-cresol with isopropyl alcohol | Can tune selectivity for O- vs. C-alkylation; solvent-free conditions. semanticscholar.org |

| Mixed Oxides | WO₃/ZrO₂ | Phenol with isobutene | Very active and selective catalyst under mild conditions. researchgate.net |

| Metal-containing Catalysts | Au/Ni on γ-Al₂O₃ | Isopropanol with ethanol | Effective for C-C bond formation via cross-coupling. cetjournal.itresearchgate.net |

Homogeneous Catalysis for Ether Linkage Formation

While the Williamson ether synthesis often uses a stoichiometric amount of base, homogeneous catalytic systems provide an alternative, often more elegant, route to ether linkages under milder conditions. Transition metal catalysts are at the forefront of this research.

Palladium-based catalysts have been extensively developed for C-O bond formation. For example, the palladium-catalyzed decarboxylative etherification of phenols with vinyl ethylene (B1197577) carbonate provides a route to allylic aryl ethers with high efficiency and regioselectivity. frontiersin.org While this specific example yields an allyl ether, the underlying principle of palladium-catalyzed cross-coupling is broadly applicable and represents a powerful tool for constructing ether bonds. The catalytic cycle typically involves the oxidative addition of a palladium(0) species, transmetalation, and reductive elimination to form the final product.

Iron-catalyzed systems have also emerged as a more cost-effective and environmentally friendly alternative to palladium for similar transformations. Anionic iron complexes have been shown to catalyze the decarboxylative allylation of phenols to form allylic ethers in high yield. researchgate.net These methods highlight a shift towards using earth-abundant metals for catalysis in organic synthesis.

Green Chemistry Approaches and Catalyst Reusability

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which encourages the use of methodologies that are less harmful to the environment. This involves the use of safer solvents and auxiliaries, with a focus on recovery and reuse to minimize waste. skpharmteco.com Traditional chemical processes often generate significant amounts of waste and utilize hazardous materials. In contrast, green approaches in the synthesis of phenolic compounds aim to improve efficiency while reducing environmental impact.

One key aspect of green chemistry is the use of reusable catalysts. In the context of producing related compounds like 2,6-diisopropylphenol, solid acid catalysts such as Cs2.5H0.5PW12O40/K-10 clay have shown promise. These catalysts are advantageous because they can be recovered and reused, which is both economically and environmentally beneficial. This particular catalyst has been noted to be more effective than zeolites in the isopropylation of phenol. acs.org The ability to reuse a catalyst multiple times without significant loss of activity is a cornerstone of sustainable chemical manufacturing.

The principles of green chemistry also advocate for making auxiliary substances like solvents unnecessary if possible, or harmless if their use is unavoidable. Solvents can constitute a large portion of the mass in a chemical reaction and contribute significantly to the environmental impact. skpharmteco.com Research into greener solvents for similar syntheses has explored alternatives to commonly used but hazardous solvents. While direct research on green solvents for this compound synthesis is not widely published, the broader trend in organic synthesis is to adopt more environmentally benign solvent options.

Reaction Mechanisms and Kinetic Investigations in this compound Synthesis

The synthesis of this compound involves two primary transformations: the isopropylation of a phenol and the subsequent etherification. Understanding the mechanisms and kinetics of these reactions is crucial for optimizing the synthesis.

The introduction of an isopropyl group onto a phenolic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. quora.com In this type of reaction, the aromatic ring acts as a nucleophile and attacks an electrophile. masterorganicchemistry.com The hydroxyl group of the phenol is a strong activating group, meaning it increases the reactivity of the aromatic ring towards electrophiles. britannica.com It donates electron density to the ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. quora.com

The isopropylation of phenol can be achieved using an alkylating agent like isopropanol in the presence of an acid catalyst. The mechanism proceeds in two main steps:

Attack of the electrophile: The aromatic π system of the phenol attacks the electrophile, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The hydroxyl group directs the incoming isopropyl group to the ortho and para positions. britannica.com

The formation of the isopropoxy group on the phenol is achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (in this case, an isopropyl halide). ucalgary.ca

The reaction generally follows an S_N2 mechanism, where the nucleophilic phenoxide attacks the carbon atom of the alkyl halide, displacing the halide ion in a single, concerted step. studyinnovations.com For this reaction to be efficient, the alkyl halide should ideally be primary or secondary. Tertiary alkyl halides are more prone to undergo elimination reactions in the presence of a strong base like a phenoxide. studyinnovations.com

An alternative to the Williamson ether synthesis is an acid-catalyzed condensation between the phenol and an alcohol. However, this method carries the risk of the alcohol self-condensing to form a dialkyl ether. wikipedia.org

Optimizing the synthesis of this compound requires a thorough understanding of the reaction kinetics to maximize the yield of the desired product while minimizing byproducts. The optimization of reaction parameters is a critical aspect of process development in chemical synthesis. mdpi.com

For the isopropylation step, factors such as temperature, catalyst type, and the ratio of reactants play a significant role in determining the product distribution. For instance, in the related synthesis of 2,6-diisopropylphenol, the choice of alkylating agent (e.g., 2-propanol versus isopropyl ether) and the reaction temperature are crucial. acs.org Kinetic modeling of such complex reaction networks, which can include side reactions like the dehydration of the alcohol and the formation of ethers, requires extensive experimental data. acs.org

Sophisticated Spectroscopic and Chromatographic Techniques for 2 Isopropoxy 5 Isopropylphenol Analysis

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and solid states. For 2-Isopropoxy-5-isopropylphenol, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to confirm its molecular structure.

2D NMR Correlational Techniques (COSY, HSQC, HMBC)

While 1D NMR (¹H and ¹³C) provides initial information on the chemical environments of protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the proton-proton coupling networks within the molecule. For this compound, key correlations would be expected between the methine proton of the 5-isopropyl group and its methyl protons, as well as between the methine proton of the 2-isopropoxy group and its methyl protons. Additionally, correlations among the aromatic protons would help to confirm their substitution pattern on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. chemicalbook.combldpharm.comchemicalbook.com It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the attachment of the aromatic protons to their respective aromatic carbons and the protons of the isopropyl and isopropoxy groups to their specific carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | - | ~153 | H-3 → C-1, H-1' → C-1 | - |

| 2 | - | ~145 | H-1'' → C-2, H-3 → C-2 | - |

| 3 | ~6.8 | ~115 | H-4 → C-3, H-5 → C-3 | H-4, H-5 |

| 4 | ~7.0 | ~122 | H-3 → C-4, H-5 → C-4 | H-3, H-5 |

| 5 | - | ~138 | H-1' → C-5, H-4 → C-5 | - |

| 6 | ~6.7 | ~120 | H-1' → C-6, H-4 → C-6 | H-5 |

| 1' (isopropyl-CH) | ~3.3 | ~27 | C-5, C-6, C-2' | H-2' |

| 2' (isopropyl-CH₃) | ~1.2 | ~23 | C-5, C-1' | H-1' |

| 1'' (isopropoxy-CH) | ~4.4 | ~71 | C-2, C-2'' | H-2'' |

| 2'' (isopropoxy-CH₃) | ~1.3 | ~22 | C-2, C-1'' | H-1'' |

| OH | - | - | - | - |

Note: The chemical shifts are estimations based on data from structurally related compounds like thymol (B1683141), carvacrol, and other phenolic ethers. Actual experimental values may vary.

Solid-State NMR Applications

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. For this compound, which may be a crystalline solid or an amorphous powder, ssNMR could provide valuable information. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. mdpi.com These spectra can reveal information about polymorphism (the existence of different crystalline forms), which can be critical in pharmaceutical and materials science contexts. Furthermore, ssNMR can be used to study the interactions of the compound when incorporated into a larger matrix, for example, in drug delivery systems or polymers. mdpi.comwikipedia.org

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural confirmation.

Fragmentation Pathway Analysis

In a mass spectrometer, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. The analysis of these fragments provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the isopropoxy group: Cleavage of the ether bond could lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) or a propene molecule (CH₂=CHCH₃) via a rearrangement, resulting in a prominent peak corresponding to the thymol cation.

Loss of an isopropyl group: The isopropyl group at the 5-position could be lost as a radical (•CH(CH₃)₂), leading to another characteristic fragment ion.

Benzylic cleavage: Fragmentation of the isopropyl groups themselves, such as the loss of a methyl radical (•CH₃), is also a plausible pathway.

Table 2: Predicted Key Fragment Ions for this compound in High-Resolution Mass Spectrometry

| m/z (predicted) | Possible Formula | Description of Fragment |

| 192.1463 | [C₁₂H₁₈O₂]⁺ | Molecular Ion |

| 150.1045 | [C₁₀H₁₄O]⁺ | Loss of propene (C₃H₆) from isopropoxy group |

| 149.0966 | [C₁₀H₁₃O]⁺ | Loss of propyl radical from isopropoxy group |

| 135.0810 | [C₉H₁₁O]⁺ | Loss of a methyl group from the molecular ion and subsequent rearrangement |

| 107.0497 | [C₇H₇O]⁺ | Further fragmentation of the aromatic ring |

Note: The m/z values are theoretical exact masses calculated for the given formulas.

Isotopic Pattern Profiling

HRMS can also resolve the isotopic distribution of the molecular ion and its fragments. The characteristic pattern of isotopic peaks (e.g., the M+1 peak due to the natural abundance of ¹³C) must match the theoretical pattern calculated for the elemental formula C₁₂H₁₈O₂. Any significant deviation from the expected isotopic pattern would suggest the presence of impurities or an incorrect elemental composition. This serves as a powerful tool for validating the identity of the synthesized compound.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation, isolation, and purity assessment of chemical compounds. For this compound, a range of chromatographic techniques would be applicable.

Gas Chromatography (GC): Given the likely volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be an excellent method for assessing its purity. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration. GC-MS would simultaneously provide fragmentation data for unequivocal identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be developed. A UV detector would be suitable for detection, as the phenolic ring is a strong chromophore. The purity of the compound would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Column Chromatography: For the purification of this compound after its synthesis, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be a standard and effective method for isolating the desired product from starting materials and by-products.

Table 3: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium | FID, MS | Purity assessment, identification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-phase) | Acetonitrile/Water or Methanol/Water | UV | Purity assessment, quantification |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | - | Isolation and purification |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process causes the molecule to fragment into characteristic pieces. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This fragmentation pattern allows for unambiguous identification by comparing it to spectral libraries. ub.edu For this compound, GC-MS can be used to determine its presence in complex mixtures, such as essential oils or synthetic reaction products, and to identify potential impurities.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Column Type | Fused silica capillary column (e.g., HP-5ms, DB-5) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

For quantitative analysis, a solution containing the compound is injected into the HPLC system. The separation is achieved by a mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile or methanol. sigmaaldrich.com A UV detector is typically used, set to a wavelength where the aromatic ring of the compound absorbs strongly (around 275 nm). The area of the resulting chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification when calibrated with standards.

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate significant quantities of the pure compound from a mixture. sigmaaldrich.com

Table 2: Illustrative HPLC Conditions for this compound

| Parameter | Value/Description |

| Column | C18 (Reversed-Phase), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 40% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 275 nm |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com SFC bridges the gap between gas and liquid chromatography, offering unique advantages. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. youtube.com

This technique is particularly valuable for the separation of isomers—compounds with the same molecular formula but different structural arrangements. In the synthesis of this compound, other positional isomers may be formed as byproducts. SFC provides an effective means to separate these closely related structures, which can be challenging using HPLC or GC alone. nih.gov The addition of a small amount of a polar co-solvent (modifier), such as methanol, to the supercritical CO2 allows for the fine-tuning of selectivity. SFC is widely applied in the pharmaceutical industry for both chiral and achiral separations. youtube.com

Table 3: General SFC Parameters for Isomer Separation

| Parameter | Value/Description |

| Column | Packed column suitable for SFC (e.g., derivatized silica) |

| Mobile Phase | Supercritical Carbon Dioxide (CO₂) with a modifier |

| Modifier | Methanol or Ethanol (e.g., 5-40% gradient) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-50 °C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational structure of a molecule. These techniques measure the vibrational energies of the chemical bonds within the molecule.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the bonds. For this compound, IR can identify key functional groups:

O-H Stretch: A broad band around 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl groups appear just below 3000 cm⁻¹.

C-O Stretch: The ether linkage (Ar-O-C) and the phenolic C-O bond will produce strong bands in the 1200-1300 cm⁻¹ region.

Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural details. Comparing experimental spectra with computational models can yield insights into the stable conformations of the molecule. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 |

| C-H Stretch (Aliphatic) | Isopropyl C-H | 2850-3000 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Ether (Ar-O-R) & Phenol (B47542) (Ar-OH) | 1200-1300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single crystal of the material. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector.

By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. This map reveals the exact spatial arrangement of every atom, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would provide unambiguous confirmation of the connectivity and conformation of the isopropoxy and isopropyl groups relative to the phenol ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group, which govern the packing of molecules in the crystal lattice. nih.gov While obtaining a suitable single crystal can be a challenge, the resulting data is unparalleled in its structural detail.

Table 5: Data Obtained from a Hypothetical X-ray Crystallography Experiment

| Parameter | Description |

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, O-H) |

| Bond Angles | Angles between adjacent bonds (e.g., C-O-C, C-C-C) |

| Torsional Angles | Dihedral angles defining molecular conformation |

| Intermolecular Contacts | Information on hydrogen bonds and other non-covalent interactions |

Theoretical and Computational Investigations of 2 Isopropoxy 5 Isopropylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the molecular structure, electronic properties, and reactivity of chemical compounds.

DFT studies on related phenolic compounds, such as thymol (B1683141) and its isomers, have been performed to understand their electronic structure and reactivity. ijsrst.comresearchgate.net These calculations typically involve optimizing the molecular geometry to find the most stable conformation and then determining various electronic properties. For instance, DFT calculations on 2,5-diisopropylphenol (B50405) have been used to investigate reaction pathways, indicating that neutral pathways favor O-alkylation to form phenolic ethers, while ionic pathways promote C-alkylation. smolecule.com Protonation has been shown to lower the activation barriers for C-alkylation. smolecule.com

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. The B3LYP functional combined with a 6-311G(d,p) or 6-311++G(d,p) basis set is commonly used for such organic molecules, providing a good balance between computational cost and accuracy. ijsrst.comresearchgate.net These studies can elucidate the distribution of electron density, which is fundamental to understanding the molecule's reactivity.

Table 1: Representative DFT Calculation Parameters for Phenolic Compounds

| Parameter | Typical Value/Method | Reference |

| Software | Gaussian 09 | ijsrst.comresearchgate.net |

| Method | Density Functional Theory (DFT) | ijsrst.comresearchgate.net |

| Functional | B3LYP | ijsrst.comresearchgate.net |

| Basis Set | 6-311G(d,p) or 6-311++G(d,p) | ijsrst.comresearchgate.net |

This table is illustrative and based on studies of structurally similar compounds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important parameter; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com

For related phenolic compounds, HOMO-LUMO analysis has been carried out using DFT calculations. ijsrst.comresearchgate.net The HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. The LUMO is usually distributed over the aromatic ring. The HOMO-LUMO energy gap for thymol, a structural analog, has been calculated, providing insights into its bioactivity. aimspress.com It is expected that 2-Isopropoxy-5-isopropylphenol would exhibit a similar distribution of its frontier orbitals.

Table 2: Illustrative HOMO-LUMO Energy Data for a Phenolic Compound (Thymol)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.12 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.89 |

Data is for illustrative purposes and based on theoretical calculations of a related compound.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. aimspress.com The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (in shades of blue).

In phenolic compounds, the region around the hydroxyl oxygen atom is expected to have a high negative potential due to the presence of lone pairs of electrons, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group, on the other hand, will exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The aromatic ring will show a distribution of charge, with the isopropoxy and isopropyl groups influencing the electron density. ESP studies on thymol have confirmed these general features. ijsrst.comresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The presence of flexible side chains, such as the isopropoxy and isopropyl groups in this compound, means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around single bonds (torsional barriers).

Studies on similar molecules with isopropyl and other alkyl groups have utilized computational methods to explore the potential energy surface and determine the preferred orientations of these substituents. researchgate.net For this compound, the rotation around the C-O bond of the isopropoxy group and the C-C bond connecting the isopropyl group to the ring would be of particular interest. These rotations would lead to different spatial arrangements of the atoms, which could influence the molecule's physical properties and biological activity.

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can be used to explicitly model the solvent molecules and study their interactions with the solute. bohrium.com These simulations can reveal how the solvent affects the conformational preferences of the solute and its dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property-based features of a set of chemical compounds with their biological activity or a specific chemical property, such as reactivity. nih.gov For phenolic compounds, QSAR models have been instrumental in understanding and predicting their behavior, particularly their antioxidant capabilities and reactivity in various chemical processes. nih.govnih.gov These models serve as an efficient alternative to traditional high-throughput screening, which can be both costly and time-consuming. nih.gov

The fundamental principle of QSAR is to translate a molecule's structure into numerical values, known as molecular descriptors. protoqsar.com These descriptors are then used to build mathematical models, often through methods like multiple linear regression (MLR), artificial neural networks (ANN), or support vector regression (SVR), that predict the activity of new or untested compounds. nih.govresearchgate.net In the context of phenols, QSAR has been successfully applied to predict properties ranging from DPPH radical scavenging activity to reactivity with substances like formaldehyde. nih.govresearchgate.net

Development of Molecular Descriptors

The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical representations of a molecule's physicochemical characteristics. protoqsar.com For phenolic compounds, a wide array of descriptors are calculated to capture the nuances of their structure and electronic properties that govern their activity. nih.govresearchgate.net These can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition and connectivity of a molecule. Examples include molecular weight, the number of specific atom types (e.g., oxygens), and the count of hydrogen bond acceptors or donors. ucsb.edu

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects of its size, shape, and branching.

Physicochemical Descriptors: Properties like molar refractivity (MR), aqueous solubility (Log S), and the octanol-water partition coefficient (logP) fall into this category. researchgate.netnih.gov

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic structure of the molecule. ucsb.edu Key electronic descriptors for phenols include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the electrophilicity index (ω), and atomic charges on specific atoms (e.g., the phenolate (B1203915) oxygen). researchgate.netucsb.eduusda.gov

Quantum Chemical Descriptors: This is a broad category that often overlaps with electronic descriptors but also includes properties like the final heat of formation and core-core repulsion energies, calculated using semi-empirical or ab initio methods. nih.gov

The table below summarizes the types of molecular descriptors frequently employed in QSAR studies of phenolic compounds.

| Descriptor Category | Examples | Relevance to Phenolic Compounds |

| Constitutional | Molecular Weight, Number of Hydroxyl Groups (n(OH)) | Influences overall size and potential for hydrogen bonding. nih.govucsb.edu |

| Physicochemical | Molar Refractivity (MR), Solubility (Log S), Partition Coefficient (logP) | Relates to the compound's bulk, polarity, and ability to cross biological membranes. researchgate.netnih.gov |

| Topological | Topological Polar Surface Area (PSA) | Describes the surface area of polar atoms, which is crucial for interactions. researchgate.net |

| Electronic | HOMO/LUMO Energies, HOMO-LUMO Gap, Electrophilicity Index (ω) | Govern the compound's ability to donate or accept electrons, which is central to antioxidant activity and chemical reactivity. researchgate.netucsb.edu |

| Quantum Chemical | Atomic Charges, Final Heat of Formation (FHF), Cosmo Area (CA) | Provide detailed insight into the charge distribution and stability of the molecule, which can be correlated with site-specific reactivity. nih.govusda.gov |

Predictive Modeling of Reactivity and Interaction Potentials

Computational chemistry provides powerful tools for predicting the reactivity of phenolic compounds. Ab initio and Density Functional Theory (DFT) methods are particularly valuable for modeling reaction pathways and predicting kinetic parameters. usda.govnih.gov These studies often focus on calculating properties that correlate with the compound's reactivity towards electrophiles or radicals.

One significant area of investigation has been the reaction of phenols with formaldehyde, a key process in the synthesis of phenol-formaldehyde resins. researchgate.netusda.gov Researchers have demonstrated that the reactivity of various phenolic compounds in these reactions can be accurately predicted using computational models. In these studies, the phenolate anion's electronic structure is calculated, and the negative charges on the ortho and para carbons of the aromatic ring are quantified. A strong correlation was found between the sum of these calculated atomic charges and the experimentally determined reaction rates. usda.gov This approach allows for the estimation of relative reactivity at each potential reaction site on the phenolic ring. researchgate.netusda.gov

Another important application is the prediction of how phenolic derivatives react with hydroxyl (•OH) radicals, a dominant process in their atmospheric and photocatalytic degradation. researchgate.net For these reactions, computational models using methods like DFT (e.g., B3LYP/6-31G*) can calculate the thermodynamic and geometric properties of reactants, transition states, and products. nih.gov By applying Transition State Theory, researchers can predict rate constants and branching ratios for various possible reaction paths, such as hydrogen abstraction from the phenolic hydroxyl group or radical addition to the aromatic ring. nih.govresearchgate.net

The table below summarizes key findings from studies on the predictive modeling of reactivity for phenolic compounds.

| Research Focus | Computational Method(s) | Key Findings & Predicted Properties | Reference(s) |

| Reactivity with Formaldehyde | Ab initio (RHF/6-31+G, B3LYP/6-311+G(2d,p)) | Excellent correlation between calculated atomic charges (CHelpG, Merz-Kollman/Singh) on phenolate ring carbons and the logarithm of the relative reaction rate. | usda.gov |

| Reactivity with Formaldehyde (Aqueous) | Ab initio (RHF/6-31+G) | A strong correlation was observed between the reactivity per reactive site and the average calculated charge per reactive site for a large set of phenols. | researchgate.net |

| Reactions with Hydroxyl Radicals | DFT (B3LYP/6-31G*) and semi-empirical (PM3) | Calculation of rate constants, branching ratios, and product distributions for 11 phenol derivatives. Identified predictors for the most probable reaction path. | nih.govresearchgate.net |

| General Chemical Reactivity | Machine Learning with DFT inputs | A model was developed to predict experimental electrophilicity and nucleophilicity from electronic and structural properties, outperforming conventional methods. | nih.gov |

Spectroscopic Property Prediction from First Principles (e.g., UV-Vis, ECD, IR, Raman)

First-principles calculations, primarily those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules like this compound. researchgate.net These methods allow for the simulation of various spectra from the computed electronic structure, providing valuable data that can be used to interpret experimental results or to characterize molecules that have not yet been synthesized. nih.gov

For a molecule structurally related to the subject compound, 5-methyl-2-isopropylphenol (thymol), theoretical quantum chemical calculations have been performed using DFT at the B3LYP/6-311G(d,p) level of theory. researchgate.net Such studies typically begin with a geometry optimization to find the lowest energy structure of the molecule. Subsequently, vibrational frequency calculations are performed to predict the Infrared (IR) and Raman spectra. The TD-DFT method is then employed to compute the UV-Visible absorption spectra, including vertical excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax). researchgate.net This same methodology can be used to predict the Electronic Circular Dichroism (ECD) spectrum, which is crucial for determining the absolute configuration of chiral molecules. researchgate.net

Similar computational studies on other related phenols and quinones have shown good agreement between predicted and experimental spectra. For instance, in a study of 2-isopropyl-5-methyl-1,4-benzoquinone, DFT/B3LYP methods provided the best agreement with experimental FT-IR data, while the Hartree-Fock (HF) method was found to be a better performer for predicting the UV-Vis spectrum. researchgate.net The choice of computational method and basis set is crucial and is often validated by comparing results against known experimental data. researchgate.net These computational approaches can also elucidate the nature of electronic transitions contributing to UV-Vis absorption bands. nih.gov

The following table outlines the application of first-principles calculations for predicting various spectroscopic properties of phenolic compounds related to this compound.

| Spectroscopic Property | Computational Method | Target Compound(s) | Key Predicted Parameters | Reference(s) |

| UV-Vis, ECD | TD-DFT/B3LYP/6-311G(d,p) | 5-methyl-2-isopropylphenol (Thymol) | UV-Visible absorption spectra, electronic transitions, vertical excitation energies, oscillator strengths. | researchgate.net |

| IR, UV-Vis | DFT/B3LYP and HF with various basis sets | 2-isopropyl-5-methyl-1,4-benzoquinone (Thymoquinone) | Harmonic vibrational frequencies (scaled), UV-Vis absorption spectra, excitation energies, λmax. | researchgate.net |

| IR, Raman | DFT/B3LYP/6–31++G(d,p) | 2-chloro-5-fluoro phenol | Vibrational spectral determinations (FT-IR, Raman) with potential energy distribution analysis. | researchgate.net |

| Ionization Energies | EOM-IP-CCSD/EFP | Aqueous Phenol and Phenolate | Vertical ionization energies and oxidation potentials in a solvated environment. | acs.org |

Chemical Reactivity and Transformation Mechanisms of 2 Isopropoxy 5 Isopropylphenol

Oxidation and Reduction Pathways

The phenolic and ether moieties of 2-Isopropoxy-5-isopropylphenol exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The phenol (B47542) group is susceptible to oxidation, a reaction that can proceed through various pathways depending on the oxidant and reaction conditions. Oxidation of phenols often generates phenoxy radicals as key intermediates. In the case of substituted phenols like this compound, these radicals can undergo several subsequent reactions:

Coupling Reactions: Phenoxy radicals can couple at positions ortho or para to the hydroxyl group. This can lead to the formation of C-C or C-O linked dimers or polymers. For instance, the oxidation of mixtures of 4-substituted 2-tert-butylphenols with potassium ferricyanide (B76249) has been shown to produce unsymmetrical biphenyl-2,2'-diols. publish.csiro.au

Quinone Formation: Stronger oxidizing agents can convert the phenol into a quinone. For example, oxidation of some polymethoxyphenols with silver oxide can yield benzoquinones. rsc.org This process may involve demethylation, and by analogy, de-isopropoxylation could occur with this compound. rsc.org Autoxidation of hindered alkoxyphenols can also lead to the formation of epoxy-cyclohexenone derivatives. rsc.org

Side-Chain Oxidation: While the aromatic ring and phenol group are the primary sites of reactivity, under certain catalytic conditions, the isopropyl group could be oxidized. For example, 4-methylphenol can be selectively oxidized to p-hydroxybenzaldehyde using a palladium-on-carbon catalyst. scispace.com

Reduction: The aromatic ring, phenolic hydroxyl, and ether linkage in this compound are generally stable to most common reducing agents.

Aromatic Ring Reduction: The benzene (B151609) ring can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature with catalysts like platinum, palladium, or nickel can reduce the ring to a cyclohexane (B81311) derivative. libretexts.org A more common method for partial reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol. libretexts.org This reaction would likely reduce the aromatic ring to a cyclohexadiene derivative.

Phenol and Ether Group Reduction: The C-O bonds of the phenol and ether groups are resistant to reduction by catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ncert.nic.in While carboxylic acids and aldehydes are readily reduced to alcohols by these reagents, phenols and ethers are not. ncert.nic.in There are methods for the reductive cleavage of ethers to hydrocarbons using reagents like HSiEt₃ with a B(C₆F₅)₃ catalyst, but this is a cleavage reaction rather than a simple reduction of the oxygen-containing group. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidation | K₃[Fe(CN)₆] | Dimeric coupled products |

| Oxidation | Strong oxidants (e.g., Ag₂O) | Quinone derivatives |

| Reduction | H₂ / Ni, Pt, or Pd (high P, T) | Substituted cyclohexane |

| Reduction | Li or Na / NH₃(l), EtOH | Substituted cyclohexadiene |

Cleavage Reactions of Ether and Phenolic Linkages

The ether and phenolic C-O bonds can be cleaved under specific conditions.

Ether Cleavage: The isopropoxy group is an alkyl aryl ether. Such ethers are characteristically cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For alkyl aryl ethers, cleavage always occurs at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp² hybridization of the aromatic carbon. The nucleophile will not attack the aromatic carbon. masterorganicchemistry.com Therefore, cleavage of this compound with HI would yield 5-isopropylphenol and 2-iodopropane. The reaction proceeds via an Sₙ2 or Sₙ1 mechanism at the isopropyl group, depending on the conditions. masterorganicchemistry.com

Phenolic Linkage: The C-O bond of the phenol is very strong and generally not cleaved. As mentioned, it is resistant to nucleophilic attack and reduction. Cleavage would require breaking the aromatic ring itself, which can happen under very harsh oxidative conditions.

| Reaction | Reagent | Products | Mechanism |

| Ether Cleavage | HI or HBr (strong acid) | 5-isopropylphenol and isopropyl halide | Sₙ1 or Sₙ2 |

Thermal Decomposition Mechanisms

Photochemical Transformations

The interaction of this compound with light can induce specific chemical reactions.

Photocatalytic Cleavage: A key photochemical reaction for this class of compounds is the photoredox-catalyzed cleavage of the C-O ether bond. This strategy has been developed for the deprotection of phenolic ethers. organic-chemistry.org The mechanism typically involves the photo-oxidation of the electron-rich phenol ring to form a radical cation. This intermediate is then susceptible to nucleophilic attack or further fragmentation, leading to the cleavage of the C(sp³)–O bond and release of the phenol.

Cycloadditions: Aromatic compounds and enol ethers can participate in photochemical cycloaddition reactions, such as [2+2] cycloadditions, often requiring a sensitizer. researchgate.netyoutube.com The enol ether part of the molecule (the aromatic ring with the isopropoxy group) could potentially undergo such reactions with other unsaturated molecules upon irradiation.

Environmental Behavior and Degradation Pathways of 2 Isopropoxy 5 Isopropylphenol

Biodegradation Studies

The biodegradation of phenolic compounds is a critical process influencing their environmental persistence. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as carbon and energy sources.

The biodegradation of 2-Isopropoxy-5-isopropylphenol is anticipated to be facilitated by various bacteria and fungi present in soil and water. Studies on its isomer, thymol (B1683141), have shown that it is readily biodegradable, with a reported half-life (DT50) of 5 days in soil and 16 days in water. wikipedia.org This suggests that this compound may also be susceptible to microbial attack. The process likely begins with the oxidation of the phenol (B47542) ring or its alkyl substituents.

In contrast, propofol (B549288) (2,6-diisopropylphenol), another structural relative, is considered to be resistant to biodegradation. openanesthesia.orgnih.gov An environmental risk assessment conducted by AstraZeneca concluded that propofol is not readily biodegradable under either aerobic or anaerobic conditions. astrazeneca.com This suggests that the specific arrangement and type of alkyl and alkoxy groups on the phenol ring significantly influence its microbial degradation potential.

Bacteria from genera such as Rhodococcus, Pseudomonas, Cryptanaerobacter, Nocardia, and Mycobacterium are known to degrade various phenolic compounds. nih.govwikipedia.orgmdpi.comnih.gov These microorganisms typically initiate degradation through hydroxylation of the aromatic ring, a likely first step for this compound as well. For instance, Rhodococcus phenolicus can utilize phenol as its sole carbon source. wikipedia.org The degradation of alkylphenol ethoxylates, which feature an ether linkage similar to the isopropoxy group, proceeds via microbial metabolism of the ethoxy chain. researchgate.net This provides a model for the potential microbial cleavage of the isopropoxy group in this compound.

Table 1: Environmental Biodegradation Data for Structurally Similar Compounds

| Compound | Environment | Half-Life (DT50) | Reference |

| Thymol | Soil | 5 days | wikipedia.org |

| Thymol | Water | 16 days | wikipedia.org |

| Propofol | Aerobic/Anaerobic | Not readily biodegradable | astrazeneca.com |

This table presents data from structurally similar compounds to infer the potential behavior of this compound.

The initial steps of microbial degradation are catalyzed by specific enzymes. For phenolic compounds, oxygenases and dehydrogenases play a crucial role. The biotransformation of thymol by Gram-positive bacteria like Nocardia cyriacigeorgica and Mycobacterium neoaurum is initiated by hydroxylation reactions. nih.gov This process is often mediated by cytochrome P450 monooxygenases, which are also involved in the biosynthesis of thymol. pnas.org These enzymes introduce hydroxyl groups onto the aromatic ring or the alkyl side chains, increasing the compound's polarity and susceptibility to further degradation.

Fungi and actinomycetes are also known to transform thymol into various hydroxylated derivatives through enzymatic action. researchgate.net The key enzymes in the degradation of phenol itself are phenol hydroxylase, which converts phenol to catechol, followed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, which cleave the aromatic ring. mdpi.comfrontiersin.org It is plausible that similar enzymatic pathways are involved in the breakdown of this compound. The ether linkage, a defining feature of this compound, may be targeted by etherase enzymes, although specific data on enzymatic cleavage of an isopropoxy group from a phenol ring in an environmental context is scarce.

Elucidating the degradation pathway involves identifying the intermediate metabolites. For thymol, several metabolites have been identified, indicating two primary transformation routes. nih.gov One pathway involves hydroxylation of the aromatic ring to form thymohydroquinone, which is then oxidized to thymobenzoquinone. nih.gov The second pathway involves the oxidation of the methyl group to form 3-hydroxy-4-isopropylbenzoic acid. nih.gov Other identified metabolites from thymol biotransformation include 6-hydroxythymol and thymol-7-oic acid. researchgate.net

Based on these findings, a putative degradation pathway for this compound can be proposed. The initial attack could involve:

Hydroxylation of the aromatic ring.

Oxidation of the isopropyl group.

Cleavage of the isopropoxy ether bond, releasing isopropanol (B130326) and forming the corresponding dihydroxy-isopropylbenzene.

The resulting dihydroxylated intermediates would be susceptible to aromatic ring cleavage, leading to the formation of smaller organic acids that can enter central metabolic pathways.

Table 2: Identified Biodegradation Metabolites of Thymol

| Parent Compound | Metabolite | Type of Transformation | Reference |

| Thymol | Thymohydroquinone | Ring Hydroxylation | nih.gov |

| Thymol | Thymobenzoquinone | Oxidation | nih.gov |

| Thymol | 3-hydroxy-4-isopropylbenzoic acid | Methyl Group Oxidation | nih.gov |

| Thymol | 6-hydroxythymol | Ring Hydroxylation | researchgate.net |

| Thymol | Thymol-7-oic acid | Isopropyl Group Oxidation | researchgate.net |

This table shows identified metabolites from the biodegradation of thymol, a structural isomer, to suggest potential metabolites for this compound.

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of chemical compounds in the environment.

Phenolic compounds can undergo photolytic degradation when exposed to sunlight. Thymol is reported to be susceptible to photooxidation in natural waters, with a half-life of approximately 13 days. nih.gov The photodegradation of other alkylphenols, such as 4-nonylphenol (B119669) and 4-octylphenol, has also been demonstrated to proceed via direct photolysis. nih.gov These processes often involve the generation of reactive oxygen species. Given its phenolic structure, this compound is likely to undergo similar photolytic degradation in sunlit surface waters. In the atmosphere, it may exist in the vapor phase and be subject to degradation by photochemically produced hydroxyl radicals. For the related compound propofol, the estimated volatilization half-life from a model pond was calculated to be 6.5 years, indicating that atmospheric degradation pathways could be a slow but relevant process. openanesthesia.org

Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The ether linkage in this compound is generally stable under typical environmental pH conditions (pH 5-9). Studies on phenolic ethers show that their cleavage requires strong acids and elevated temperatures, conditions not commonly found in the environment. rsc.orgmasterorganicchemistry.com Both thymol and propofol are considered to be hydrolytically stable. astrazeneca.comnih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in environmental matrices.

Environmental Persistence and Transport Modeling

Modeling the environmental persistence and transport of a chemical compound relies on specific physicochemical properties such as its soil adsorption coefficient (Koc), Henry's Law constant, vapor pressure, and water solubility. Without this fundamental data for this compound, it is not possible to provide a scientifically accurate model of its behavior in the environment.

There is no available research detailing the adsorption and desorption behavior of this compound in soil or sediment. Studies on the mobility of this compound in various soil types, its potential to bind to organic matter, or its leaching potential have not been published in the reviewed scientific literature. Therefore, no data tables on its soil and sediment interaction can be provided.

Similarly, information regarding the volatilization of this compound from soil and water surfaces, and its subsequent transport in the atmosphere, is not available. Key parameters needed to assess this, such as the compound's vapor pressure and Henry's Law constant, are not documented in publicly accessible scientific databases. Consequently, an analysis of its atmospheric transport potential cannot be conducted, and no corresponding data tables can be generated.

Role of 2 Isopropoxy 5 Isopropylphenol As a Synthetic Intermediate and in Advanced Materials Research

A Precursor in Waiting: The Untapped Potential in Complex Organic Molecule Synthesis

The structure of 2-Isopropoxy-5-isopropylphenol, featuring a substituted phenolic ring with both an isopropoxy and an isopropyl group, theoretically offers multiple reactive sites for chemical modification. The hydroxyl group can be a handle for various transformations, and the aromatic ring itself could be subject to further functionalization.

Derivatization to Pharmaceutical Intermediates

There is currently a lack of published research demonstrating the direct derivatization of this compound into pharmaceutical intermediates. While related phenolic structures are ubiquitous in medicinal chemistry, the specific contribution of this compound as a starting material for drug synthesis has not been detailed in scientific literature.

A Building Block for Future Polymers

Similarly, the role of this compound as a monomer or building block in polymer synthesis is not documented in available research. The phenolic and isopropyl functionalities could potentially be exploited for the creation of new polymers with unique thermal or mechanical properties, but this remains a hypothetical application.

Supramolecular Chemistry and Host-Guest Interactions: An Open Field

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field ripe for the exploration of novel host-guest systems. The architecture of this compound, with its potential for hydrogen bonding and van der Waals interactions, suggests it could participate in such complexes. However, there are no current studies that investigate the capacity of this compound to act as either a host or a guest molecule in supramolecular assemblies.

Research in Functional Materials Development: A Blank Canvas

The development of functional materials often relies on the unique properties of their constituent molecules. While the substituted phenol (B47542) structure of this compound might suggest potential applications in areas such as antioxidants, thermal stabilizers, or as a component in liquid crystals, no research has been published to support these possibilities. The scientific community has yet to report on the incorporation of this compound into any functional material or device.

Mechanistic Investigations of Molecular Interactions of 2 Isopropoxy 5 Isopropylphenol in Model Systems

In Vitro Studies of Molecular Binding and Ligand-Receptor Interactions

No public research data is available for 2-Isopropoxy-5-isopropylphenol.

In the absence of specific data for this compound, we can look at the parent compound, propofol (B549288) (2,6-diisopropylphenol), for potential insights. Propofol is known to interact with various receptors in the central nervous system, most notably the GABAA receptor. It is believed to potentiate the effect of the neurotransmitter GABA, leading to its anesthetic effects.

A hypothetical in vitro study on this compound would likely involve radioligand binding assays to determine its affinity for a panel of receptors. In such an assay, a radioactively labeled compound known to bind to a specific receptor is used. The ability of this compound to displace the radioligand would indicate its binding affinity for that receptor.

Hypothetical Data Table: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | K_i (nM) of this compound |

| GABA_A | [³H]Muscimol | Data Not Available |

| NMDA | [³H]MK-801 | Data Not Available |

| AMPA | [³H]AMPA | Data Not Available |

| Glycine | [³H]Strychnine | Data Not Available |

Enzyme Kinetics and Inhibition Studies with Model Enzymes

No public research data is available for this compound.

Phenolic compounds are known to interact with and modulate the activity of various enzymes. To investigate the effect of this compound on enzyme kinetics, a series of in vitro assays would be necessary. These studies would typically involve incubating a model enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation.

By varying the concentrations of both the substrate and the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot can be generated to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (K_i).

Radical Scavenging Mechanisms

No public research data is available for this compound.

The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the aromatic ring is crucial for this activity. The mechanism typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance.

Common in vitro assays to assess radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these assays, the ability of the compound to reduce the stable colored radical is measured spectrophotometrically.

Structure-Antioxidant Activity Relationships

No public research data is available for this compound.

The antioxidant activity of a phenolic compound is highly dependent on its chemical structure. Key factors influencing this activity include:

Number and position of hydroxyl groups: Generally, a higher number of hydroxyl groups leads to greater antioxidant activity.

Steric hindrance: Bulky groups near the hydroxyl group can hinder its ability to donate a hydrogen atom, thereby reducing antioxidant activity.

Electron-donating or -withdrawing substituents: Substituents on the aromatic ring can influence the stability of the phenoxyl radical.

For this compound, the presence of the isopropoxy and isopropyl groups would be expected to influence its antioxidant potential compared to simpler phenols. The electron-donating nature of these alkyl groups could potentially enhance the stability of the phenoxyl radical.

Hypothetical Data Table: Antioxidant Activity of Phenolic Compounds

| Compound | IC₅₀ (µM) in DPPH Assay |

| This compound | Data Not Available |

| Propofol | Data Not Available |

| Thymol (B1683141) | Data Not Available |

| Butylated Hydroxytoluene (BHT) | Data Not Available |

Membrane Interaction Studies and Permeation Mechanisms

No public research data is available for this compound.

The ability of a compound to cross biological membranes is a critical determinant of its biological activity. For a lipophilic compound like this compound, passive diffusion is expected to be the primary mechanism of membrane permeation.

In vitro models to study membrane interaction and permeation include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay uses a synthetic membrane to predict passive permeability.

Caco-2 Cell Monolayer Assay: This assay uses a layer of human intestinal cells to model absorption in the gut.

These studies would provide data on the permeability coefficient (P_app) of this compound, offering insights into its potential for oral absorption and distribution within the body.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropoxy-5-isopropylphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Approach :

- Alkylation of Phenolic Precursors : Start with 5-isopropylphenol and isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Optimization : Vary temperature (60–100°C), solvent polarity, and catalyst loading. Use Design of Experiments (DoE) to analyze interactions between variables.

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| 80°C, DMF, 12 hrs | 72 | 98.5 |

| 100°C, DMSO, 8 hrs | 65 | 97.2 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., isopropoxy protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺ expected for C₁₂H₁₈O₂) and fragmentation patterns .

- HPLC : Quantify impurities using a gradient elution method (e.g., 70:30 acetonitrile/water) .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A) for 4–8 weeks .

- Analysis : Monitor degradation via TLC and GC-MS. Identify byproducts (e.g., hydrolyzed phenolic derivatives).

- Data Table :

| Condition | Degradation Products Detected | Stability Rating |

|---|---|---|

| 40°C, dry | None | Stable |

| 60°C, 75% RH | 5-isopropylphenol | Moderate |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Approach :

- Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at position 2 or 5).

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., enzymes in microbial pathways) .

- Bioassays : Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria .

Q. What methodologies are appropriate for assessing the environmental impact of this compound?

- Ecotoxicity Testing :

- Aquatic Toxicity : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) .

- Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate mineralization rates .

- Data Interpretation : Compare results to regulatory thresholds (e.g., EC₅₀ < 1 mg/L indicates high toxicity).

Q. How can contradictory data on the compound’s toxicity be resolved in academic literature?

- Critical Analysis Framework :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., solvent used, exposure duration).

- In Vitro/In Vivo Correlation : Compare cytotoxicity (e.g., HepG2 cells) with rodent LD₅₀ studies to identify species-specific effects .

- Mechanistic Studies : Use transcriptomics to identify pathways affected at sublethal doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.